molecular formula C7H10BrN3 B2499587 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole CAS No. 1823421-45-9

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole

Cat. No. B2499587
CAS RN: 1823421-45-9
M. Wt: 216.082
InChI Key: KWKCEZTZWRAIAN-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular triazole derivative is characterized by the presence of a bromine atom and a cyclopentyl group attached to the triazole ring.

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, often involves 1,3-dipolar cycloaddition reactions. These reactions are a powerful synthetic tool for constructing heterocyclic rings and can be catalyzed by copper or ruthenium . The direct synthesis of 1,5-disubstituted-1,2,3-triazoles, which shares a similar process to the synthesis of 1,2,4-triazoles, can be achieved by the addition of bromomagnesium acetylides to azides, yielding improved product yields . Additionally, bromo-directed N-2 alkylation of NH-1,2,3-triazoles can lead to the formation of poly-substituted triazoles, which may be applicable to the synthesis of 1,2,4-triazole derivatives .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole would be expected to feature a triazole ring with a bromine substituent and a cyclopentyl group. The presence of these substituents can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. For instance, the bromine atom in 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole could be utilized in further functionalization reactions, such as Suzuki cross-coupling, to synthesize trisubstituted triazoles . The solid-phase synthesis approach can also be applied to triazoles, where polymer-bound azides react with alkynes to form 1,2,3-triazoles, which may be adapted for the synthesis of 1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole would be influenced by its molecular structure. The bromine atom is a heavy substituent that can increase the molecular weight and may affect the boiling and melting points of the compound. The cyclopentyl group is a non-polar hydrocarbon that could contribute to the lipophilicity of the molecule. The triazole ring itself is known for its stability and ability to act as a bioisostere, mimicking peptide bonds in biological systems .

Scientific Research Applications

Triazole Derivatives in Drug Development

The triazole class, including 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, has been extensively studied for their potential in new drug development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for the development of new chemical entities and pharmaceuticals (Ferreira et al., 2013).

Synthesis and Applications in Materials Chemistry

Dibromo-triazoles, closely related to 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, are important functional materials with applications in medicinal chemistry and bio-conjugation. Their synthesis involves high-yield processes, offering potential for various applications in materials chemistry (Yu et al., 2014).

Antimicrobial Agents

New 1,2,4-triazole and triazolothiadiazine derivatives, similar to 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, have been synthesized as potential antimicrobial agents. These compounds have shown significant activity against various bacterial and fungal strains, highlighting their importance in addressing microbial resistance (Kaplancikli et al., 2008).

Potential in Cancer Therapy

Alkylating agents based on triazole derivatives, such as N-glycosyl(halomethyl)-1,2,3-triazoles, have demonstrated cytostatic activity and potential in cancer therapy. These compounds have shown to inhibit the growth of tumor cells and extend the life span of tumor-bearing mice (De las Heras et al., 1979).

Green Chemistry and Sustainable Synthesis

The synthesis of biologically relevant 1,2,3- and 1,2,4-triazoles, including derivatives of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, emphasizes the need for green chemistry approaches. These approaches seek more efficient and sustainable methods for preparing triazoles, addressing energy savings and environmental concerns (Gonnet et al., 2021).

Future Directions

Triazole compounds, including “3-Bromo-1-cyclopentyl-1H-1,2,4-triazole”, continue to attract the attention of chemists, biologists, technologists, and other specialists due to their broad biological activities and potential applications in various fields . Future research may focus on developing new synthetic methods, exploring additional biological activities, and designing new drugs based on the triazole scaffold .

properties

IUPAC Name

3-bromo-1-cyclopentyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-7-9-5-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKCEZTZWRAIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-cyclopentyl-1H-1,2,4-triazole

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